N'-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 3-nitrophenyl substituent at the pyrazole core and a 2,5-dimethoxybenzylidene hydrazone moiety. This compound belongs to a class of Schiff bases, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
CAS No. |
302918-32-7 |
|---|---|
Molecular Formula |
C19H17N5O5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O5/c1-28-15-6-7-18(29-2)13(9-15)11-20-23-19(25)17-10-16(21-22-17)12-4-3-5-14(8-12)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
DALXFCSYKDLNNS-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2,5-dimethoxybenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’-(2,5-dimethoxybenzylidene)-3
Biological Activity
N'-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound's molecular formula is with a complex structure featuring a pyrazole ring, methoxy groups, and a nitro substituent. The presence of these functional groups contributes to its electronic properties and biological interactions.
Pharmacological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against different cancer cell lines, showing cytotoxic effects that warrant further investigation .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various animal models. For instance, it has been shown to reduce edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs .
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine derivatives with suitable carbonyl compounds to form the pyrazole structure.
- Introduction of Substituents : Subsequent reactions introduce the methoxy and nitro groups through electrophilic aromatic substitution or other methods.
- Final Coupling : The final product is obtained by coupling the pyrazole with appropriate hydrazides or carboxylic acids.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Testing :
- Cytotoxicity Assays :
- Inflammation Models :
Comparative Analysis with Similar Compounds
The biological profile of this compound can be contrasted with other pyrazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| This compound | High | High | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substitutions on the benzylidene ring and pyrazole core. Key comparisons include:
Table 1: Structural and Electronic Comparisons
Key Observations :
Electronic Effects: The 2,5-dimethoxybenzylidene group in the target compound provides electron-donating methoxy groups, which may stabilize charge distribution and enhance antioxidant activity, as seen in curcumin analogs .
Biological Activity :
- Compounds with methoxy or hydroxy groups (e.g., curcumin derivatives) show strong free radical scavenging and angiotensin-converting enzyme (ACE) inhibition .
- The 3-nitrophenyl group in the target compound may synergize with the dimethoxybenzylidene moiety to mimic these effects, though direct biological data are lacking.
Structural and Pharmacokinetic Properties: Collision cross-section (CCS) values, indicative of molecular size and shape, vary with substituents. For example, the dichlorobenzylidene derivative (CID 448.12276 ) has a higher CCS (208.6 Ų) due to steric bulk from chlorine atoms. The dimethylamino analog (CID 6862299 ) has a lower CCS (199.6 Ų), suggesting a more compact structure, which may improve membrane permeability.
Q & A
Q. What are the standard synthetic protocols for preparing N'-(2,5-dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves a multi-step approach:
- Step 1: Prepare the pyrazole-5-carbohydrazide core via cyclocondensation of substituted hydrazines with β-diketones or their equivalents under reflux in ethanol or methanol .
- Step 2: Introduce the 2,5-dimethoxybenzylidene moiety via Schiff base formation by reacting the carbohydrazide intermediate with 2,5-dimethoxybenzaldehyde in acidic conditions (e.g., glacial acetic acid or HCl catalysis) .
- Purification: Recrystallization from ethanol/DMF or column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the final product. Monitor reaction progress via TLC and confirm purity via melting point analysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FT-IR: Confirm the presence of key functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹, and NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- NMR: Use ¹H-NMR to verify aromatic protons (δ 6.5–8.5 ppm for nitrophenyl and dimethoxybenzylidene groups) and ¹³C-NMR for carbonyl carbons (δ ~160 ppm) .
- X-ray Diffraction: Single-crystal X-ray analysis resolves the E/Z configuration of the Schiff base and intermolecular interactions (e.g., hydrogen bonding). Use SHELXL for refinement, leveraging Hirshfeld surface analysis to quantify packing forces .
Advanced Research Questions
Q. How can computational methods (DFT, NBO) elucidate electronic properties and reactivity?
- DFT Setup: Optimize geometry at the B3LYP/6-311G** level in gas phase and aqueous solution (using IEFPCM solvation model). Compare with X-ray data to validate bond lengths/angles .
- NBO Analysis: Calculate charge distribution to identify electrophilic/nucleophilic sites (e.g., nitrophenyl group as electron-deficient). Use HOMO-LUMO gaps (~4–5 eV) to predict redox behavior .
- Vibrational Assignments: Compare experimental FT-IR peaks with scaled DFT frequencies; discrepancies >10 cm⁻¹ may indicate crystal packing effects .
Q. How to address contradictions between experimental and computational data?
- Case Example: If calculated NMR shifts deviate from experimental values, consider solvent effects (use CPCM model) or dynamic averaging (e.g., rotameric equilibria). For IR, scale factors (0.96–0.98) adjust for anharmonicity .
- Crystallographic Refinement: If SHELXL refinement yields high R-factors (>5%), check for missed disorder or twinning. Use WinGX/ORTEP for visualization and adjust thermal parameters iteratively .
Q. What strategies optimize molecular docking studies for predicting biological activity?
- Target Selection: Prioritize receptors with known pyrazole-carbohydrazide interactions (e.g., COX-2, EGFR kinase). Retrieve PDB structures and prepare via protein preparation workflows (e.g., removing water molecules, adding hydrogens) .
- Docking Parameters: Use AutoDock Vina with Lamarckian GA. Set grid boxes to encompass active sites (e.g., 25 ų). Validate poses via RMSD clustering (<2.0 Å) and compare binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
Q. How to resolve low solubility in pharmacological assays?
Q. How to design experiments for mechanistic studies of bioactivity?
- In Vitro Assays: Test against bacterial strains (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Pair with ROS detection assays to probe oxidative stress mechanisms .
- SAR Analysis: Synthesize analogs with varied substituents (e.g., replacing -NO₂ with -CF₃) and correlate activity trends with DFT-derived electronic parameters (e.g., Hammett constants) .
Methodological Notes
- Crystallography: Use SHELXL-2018 for anisotropic refinement of heavy atoms. Apply TWIN/BASF commands for twinned crystals .
- DFT Validation: Always benchmark computational methods against experimental data (e.g., compare calculated vs. observed UV-Vis λmax) .
- Ethical Compliance: Avoid commercial suppliers (e.g., BenchChem) referenced in non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
